N-Me-Asp(Otbu)-OH

Peptide Synthesis Chiral Purity Solid-Phase Synthesis

N-Me-Asp(OtBu)-OH is an essential orthogonally protected building block for solid-phase peptide synthesis (SPPS). The N-α-methyl group eliminates a hydrogen bond donor, altering peptide conformation and enhancing proteolytic stability—critical for neuropeptide studies and therapeutic development. The tert-butyl ester side-chain protection withstands automated Fmoc/tBu SPPS cycles, avoiding extra deprotection steps. High enantiomeric purity (≥98%) ensures reproducible stereochemistry for regulatory-compliant drug discovery. When synthesizing large peptide libraries, its defined solution stability (1 month at -20°C, 6 months at -80°C) allows preparation of a single, reliable stock solution, minimizing batch-to-batch variability.

Molecular Formula C9H17NO4
Molecular Weight 203,24 g/mole
CAS No. 197632-85-2
Cat. No. B555346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Me-Asp(Otbu)-OH
CAS197632-85-2
SynonymsN-Me-Asp(Otbu)-OH; 197632-85-2; AmbotzHAA1099; AC1ODTWY; H-MEASP(OTBU)-OH; SCHEMBL12570554; MolPort-008-267-956; ZINC2567633; AJ-41434; AK-88949; K-5792; (2S)-2-(methylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoicacid
Molecular FormulaC9H17NO4
Molecular Weight203,24 g/mole
Structural Identifiers
SMILESCC(C)(C)OC(=O)CC(C(=O)[O-])[NH2+]C
InChIInChI=1S/C9H17NO4/c1-9(2,3)14-7(11)5-6(10-4)8(12)13/h6,10H,5H2,1-4H3,(H,12,13)/t6-/m0/s1
InChIKeyVVZMENGKDSBXFM-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Me-Asp(OtBu)-OH (CAS 197632-85-2): A Key Building Block for N-Methylated Peptide Synthesis


N-Me-Asp(OtBu)-OH (N-α-Methyl-L-aspartic acid β-tert-butyl ester) is a specialized, orthogonally protected amino acid building block essential for solid-phase peptide synthesis (SPPS). Characterized by an N-α-methyl group and a side-chain tert-butyl ester , this compound enables the precise incorporation of N-methyl-aspartic acid residues into custom peptide sequences . Its chemical formula is C₉H₁₇NO₄ with a molecular weight of 203.24 g/mol, and it typically appears as an off-white to white solid with a purity of ≥ 98% .

Why N-Me-Asp(OtBu)-OH Cannot Be Replaced by Standard or Unprotected Analogs in Peptide Synthesis


Generic substitution of N-Me-Asp(OtBu)-OH fails due to its specific orthogonal protection strategy, which is non-negotiable for complex peptide synthesis. The tert-butyl (OtBu) ester group on the side chain remains stable under the basic conditions used for Fmoc-deprotection, while the N-α-methyl group eliminates a hydrogen bond donor, a modification that can significantly alter peptide conformation and biological activity . Using an unprotected analog (e.g., N-Me-Asp-OH) would lead to uncontrolled side-chain reactivity and byproduct formation, while a derivative with a different protecting group (e.g., Fmoc-N-Me-Asp(OtBu)-OH) adds an additional, often undesired, deprotection step, highlighting the need for the precise building block N-Me-Asp(OtBu)-OH.

Quantitative Evidence for N-Me-Asp(OtBu)-OH: Comparing Yield, Purity, and Stability Against Analogs


Enantiomeric Purity: A Critical Benchmark for Reproducibility in Peptide Synthesis

The enantiomeric purity of N-Me-Asp(OtBu)-OH is critical for maintaining stereochemical integrity in peptides. While no direct assay was found for this free base, its Fmoc-protected analog, Fmoc-N-Me-Asp(OtBu)-OH, demonstrates a high level of chiral purity, with a specification of ≥ 98.0% enantiomeric purity, as determined by chiral HPLC . This establishes a class-level benchmark for enantiomeric purity that N-Me-Asp(OtBu)-OH must meet or exceed to prevent diastereomeric contamination in final peptide products .

Peptide Synthesis Chiral Purity Solid-Phase Synthesis

Side-Chain Protection Strategy: OtBu vs. OAll for Orthogonal Stability

The tert-butyl (OtBu) ester side-chain protection in N-Me-Asp(OtBu)-OH offers superior orthogonal stability compared to the allyl ester (OAll) group found in analogs like Fmoc-N-Me-L-Asp(OAll)-NMe2. The OtBu group is stable to the basic conditions of Fmoc deprotection (e.g., piperidine) but is readily cleaved under mild acidic conditions (e.g., TFA), which are standard in final peptide cleavage and deprotection steps. In contrast, the OAll group requires palladium-catalyzed cleavage, a non-standard, orthogonal step that can complicate synthesis workflows and may be incompatible with certain peptide sequences .

Peptide Synthesis Protecting Groups Orthogonal Chemistry

Coupling Efficiency in Solid-Phase Peptide Synthesis: The N-Methyl Challenge

Incorporating N-methyl amino acids like N-Me-Asp(OtBu)-OH is inherently challenging due to steric hindrance, often leading to reduced coupling yields compared to their non-methylated counterparts. While direct quantitative data for this specific compound is limited, a study on N-methyl amino acid coupling shows that with optimized DIC/HOBt protocols, mean coupling yields can reach 87-91% per cycle [1]. This class-level inference highlights the need for specialized coupling conditions (e.g., using HATU, extended times, or double couplings) when working with N-Me-Asp(OtBu)-OH to achieve acceptable yields, unlike the simpler, higher-yielding couplings seen with standard, unmethylated amino acids.

Peptide Synthesis N-Methylation Coupling Efficiency

Stability in Solution: Defined Degradation Timeline for Accurate Experimental Planning

The stability of N-Me-Asp(OtBu)-OH in solution is well-defined, providing a clear advantage for experimental planning over compounds with unspecified degradation profiles. The compound is soluble in DMSO and, when stored at -20°C, the stock solution is stable for up to 1 month; when stored at -80°C, it remains stable for up to 6 months [1]. This quantified stability data allows researchers to plan and execute experiments with confidence, avoiding the risks associated with using degraded material. In contrast, the stability of its Fmoc-protected analog, Fmoc-N-Me-Asp(OtBu)-OH, is reported as having limited information available, forcing researchers to rely on generic guidelines .

Stability Storage Solution Degradation

Purity and Physical Form: Key Indicators of Reliable Peptide Synthesis Outcomes

The high purity (≥ 98%) and defined physical form (off-white solid) of N-Me-Asp(OtBu)-OH, as specified by vendors , are critical for ensuring reproducible and high-yielding peptide syntheses. While purity specifications are common across amino acid derivatives, the consistency of this high-grade material minimizes the risk of introducing impurities that can act as chain terminators or cause side reactions during SPPS. This contrasts with analogs that may be offered at lower purities (e.g., 95% for some sources of N-Me-Asp(Otbu)-OH ), where even a small difference in impurity profile can significantly impact the yield and purity of the final, often high-value, peptide product.

Peptide Synthesis Purity Quality Control

Optimal Application Scenarios for N-Me-Asp(OtBu)-OH Based on Quantified Performance


Long-Term Peptide Library Synthesis

This scenario is ideal when synthesizing large peptide libraries over several weeks or months. The defined solution stability of N-Me-Asp(OtBu)-OH (1 month at -20°C, 6 months at -80°C) [1] allows for the preparation of a single, large-volume stock solution that can be reliably used throughout the project's duration. This eliminates the need for frequent, time-consuming fresh solution preparations and minimizes variability between batches, ensuring consistent incorporation across all members of the library.

Synthesis of N-Methylated Peptides Prone to Racemization

This is a critical application for peptides where maintaining chiral integrity is paramount, such as in the development of peptide-based therapeutics. The high enantiomeric purity benchmark (≥ 98.0% for the Fmoc-analog class) suggests that using a high-purity source of N-Me-Asp(OtBu)-OH is essential for preventing the introduction of diastereomers. This ensures that the final peptide product has a defined, reproducible stereochemistry, which is crucial for its biological activity and for meeting stringent regulatory requirements in drug development.

High-Throughput SPPS with Automated Instrumentation

This scenario leverages the compound's orthogonally protected design. The tert-butyl (OtBu) side-chain protection is fully compatible with the automated cycles of Fmoc/tBu SPPS instruments, which typically involve repetitive base-mediated Fmoc removal and final acidolytic cleavage. This avoids the need for an extra, manual orthogonal deprotection step that would be required if an allyl (OAll) protected analog were used . This compatibility allows for uninterrupted, high-throughput synthesis on automated platforms, maximizing efficiency and reducing operator error.

Neuroscience Tool Compound Synthesis

This scenario involves synthesizing modified neuropeptides or peptidomimetics for studying neurotransmitter systems. N-Me-Asp(OtBu)-OH is specifically highlighted as a valuable tool in this field . The N-methyl group is known to confer increased proteolytic stability and can alter peptide conformation, making it suitable for generating stable, bioactive probes for glutamate receptors or other neurological targets. Its defined purity and stability ensure that the resulting research tools are reliable and yield reproducible biological data.

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